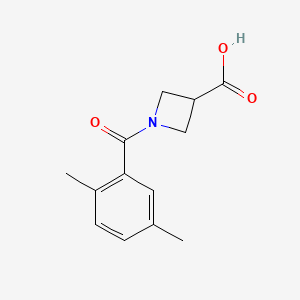

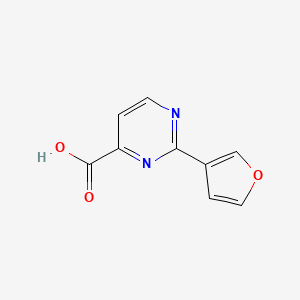

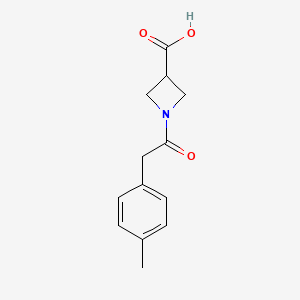

![molecular formula C9H10BrNO2S B1469283 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1342033-57-1](/img/structure/B1469283.png)

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of BTMAC includes a five-membered ring containing nitrogen and oxygen atoms. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Aplicaciones Científicas De Investigación

Drug Design and Development

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid: is a compound that can be utilized in the design and synthesis of new pharmaceuticals. Its structure, which includes a bromothiophene moiety, could be valuable in creating molecules with potential antibacterial, antifungal, or anticancer activities. The bromine atom presents an opportunity for further functionalization through cross-coupling reactions, which are pivotal in medicinal chemistry for generating diverse libraries of drug candidates .

Agricultural Chemical Research

In the field of agriculture, this compound could serve as a precursor for developing novel pesticides or herbicides. The thiophene ring is a common structure found in various agrochemicals due to its stability and bioactivity. Researchers could explore the synthesis of derivatives from this compound to discover new agents that can protect crops from pests and diseases .

Material Science Innovations

The unique chemical structure of 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid offers potential applications in material science. For instance, it could be used in the creation of organic semiconductors or as a building block for conductive polymers. The presence of sulfur and nitrogen atoms within the compound’s framework may contribute to interesting electronic properties suitable for advanced materials .

Environmental Science Applications

Environmental remediation techniques could benefit from the incorporation of this compound. Its potential to bind with heavy metals or organic pollutants makes it a candidate for creating filtering materials or sensors. Such applications are crucial for monitoring and cleaning up environmental contaminants .

Biochemical Research Tool

In biochemistry, 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid could be used as a molecular probe to study enzyme-substrate interactions, particularly those involving carboxylic acid processing enzymes. It might also be modified to create affinity tags for protein purification or to develop inhibitors for specific biochemical pathways .

Pharmacological Studies

This compound’s structural features make it suitable for pharmacological investigations. It could be employed in the study of drug-receptor interactions, especially for receptors that interact with small heterocyclic compounds. Additionally, its potential to act as a pharmacophore means it could be central to the development of new therapeutic agents targeting various diseases .

Propiedades

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYLQJLCPYEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(S2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

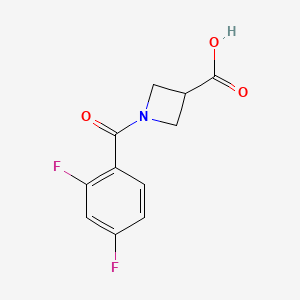

![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)

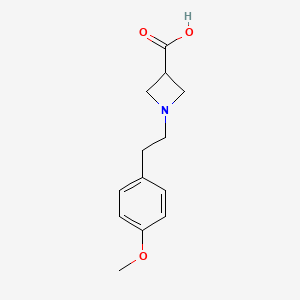

![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

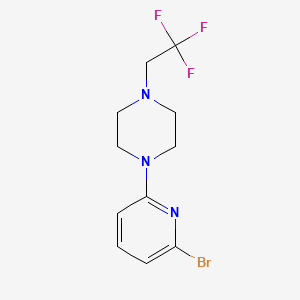

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)